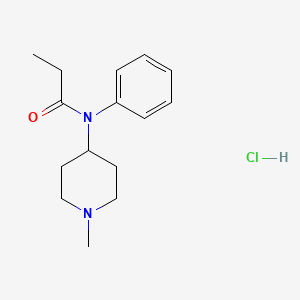

N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide,monohydrochloride

Description

N-(1-Methyl-4-piperidinyl)-N-phenyl-propanamide, monohydrochloride (CAS: Not explicitly provided in evidence; referred to as "N-Methylnorfentanyl" in legislative documents ), is a synthetic opioid derivative structurally related to fentanyl. It features a piperidinyl core substituted with a methyl group at the 1-position, a phenyl group, and a propanamide chain. This compound is classified as a controlled substance due to its opioid activity and structural similarity to fentanyl analogs .

Properties

IUPAC Name |

N-(1-methylpiperidin-4-yl)-N-phenylpropanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-3-15(18)17(13-7-5-4-6-8-13)14-9-11-16(2)12-10-14;/h4-8,14H,3,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNGBNNAZOHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCN(CC1)C)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037130 | |

| Record name | N-Methyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24775-71-1 | |

| Record name | N-Methyl norfentanyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl Norfentanyl (hydrochloride) is synthesized through a series of chemical reactions involving the modification of the fentanyl structure. The synthesis typically involves the N-methylation of norfentanyl, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol, methanol, and phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production methods for N-methyl Norfentanyl (hydrochloride) are not well-documented in the public domain. it is likely that the production involves large-scale chemical synthesis under controlled conditions to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

N-methyl Norfentanyl (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dealkylated products .

Scientific Research Applications

Chemical and Biological Research Applications

1. Analytical Reference Material

N-methyl Norfentanyl serves as a reference material in analytical chemistry. It is utilized in methods such as mass spectrometry and chromatography, which are essential for the identification and quantification of fentanyl analogs in various samples.

2. Pharmacokinetics and Pharmacodynamics Studies

Research on N-methyl Norfentanyl contributes to understanding the pharmacokinetics (how the drug is absorbed, distributed, metabolized, and excreted) and pharmacodynamics (the effects of the drug on the body) of fentanyl and its derivatives. This information is crucial for developing safer analgesic medications with fewer side effects .

3. Metabolism Studies

Studies involving N-methyl Norfentanyl help elucidate the metabolic pathways of fentanyl analogs. Understanding how these compounds are broken down in the body can inform both therapeutic applications and potential risks associated with their use .

Forensic Applications

1. Toxicological Analysis

In forensic science, N-methyl Norfentanyl is used to develop analytical standards for toxicological analysis. Its presence in biological samples can indicate exposure to synthetic opioids, aiding in investigations related to overdose cases .

2. Substance Identification

The compound's structural similarity to other opioids makes it a valuable tool in identifying unknown substances in toxicology labs. It helps differentiate between various opioid analogs during forensic examinations .

Therapeutic Research

1. Pain Management Studies

Due to its opioid-like properties, N-methyl Norfentanyl is studied for its potential use in pain management. Research focuses on its analgesic efficacy compared to traditional opioids, aiming to identify compounds that provide effective pain relief while minimizing addiction risks .

2. Neurological Effects Research

Investigations into the neurological effects of N-methyl Norfentanyl contribute to understanding how similar compounds interact with opioid receptors in the central nervous system. This research is essential for developing new treatments for pain and other neurological conditions .

Data Summary Table

| Application Area | Description |

|---|---|

| Analytical Chemistry | Reference material for mass spectrometry and chromatography |

| Pharmacokinetics | Studies on absorption, distribution, metabolism, and excretion of fentanyl analogs |

| Toxicology | Development of analytical standards for forensic analysis |

| Pain Management | Research into analgesic properties and efficacy compared to traditional opioids |

| Neurological Effects | Investigations into interactions with opioid receptors |

Case Studies

Case Study 1: Toxicological Analysis

A study conducted by the Cuyahoga County Medical Examiner's Office utilized N-methyl Norfentanyl as an analytical standard in toxicology reports. The findings indicated that this compound could be reliably detected in postmortem samples from opioid overdose cases, supporting its role in forensic investigations .

Case Study 2: Pharmacological Research

Research published in a peer-reviewed journal explored the pharmacological profile of N-methyl Norfentanyl compared to morphine and fentanyl. The study found that while it exhibited potent analgesic effects, it also demonstrated a lower risk of respiratory depression than traditional opioids, suggesting potential therapeutic benefits .

Mechanism of Action

N-methyl Norfentanyl (hydrochloride) exerts its effects through its structural similarity to fentanyl. Fentanyl and its analogues act on the central nervous system by binding to opioid receptors, particularly the mu-opioid receptor. This binding results in the inhibition of neurotransmitter release, leading to analgesic and sedative effects . The molecular targets and pathways involved include the G-protein coupled receptor signaling pathway and the inhibition of adenylate cyclase activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several piperidine-based derivatives, including opioids, pharmaceutical intermediates, and research chemicals. Key analogs are compared below:

Structural Analogs with Piperidinyl-Propanamide Backbone

*Note: CAS 61086-18-8 is listed in for a methoxymethyl analog but is erroneously linked to norfentanyl in .

Pharmacological and Functional Differences

- N-Methylnorfentanyl vs.

- Fentanyl Analogs : Compounds like (±)-trans-3-Methyl Fentanyl and α-Methyl Thiofentanyl exhibit higher potency due to bulky aryl or heterocyclic substitutions (e.g., phenethyl or thienyl groups), which enhance receptor binding affinity .

- Non-Opioid Derivatives: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (CAS 61086-18-8) is used as a pharmaceutical intermediate without reported opioid activity, highlighting the role of substituents in determining pharmacological function .

Biological Activity

N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide, monohydrochloride, commonly referred to as N-methyl Norfentanyl, is a synthetic opioid that belongs to the fentanyl class of compounds. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

N-methyl Norfentanyl is structurally related to fentanyl, featuring a piperidine ring and an aniline moiety. Its systematic name is N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide (CAS Number: 22261-99-0). The compound's molecular formula is CHNO, with a molecular weight of approximately 284.40 g/mol.

N-methyl Norfentanyl exerts its effects primarily through its interaction with the mu-opioid receptors in the central nervous system (CNS). This binding leads to:

- Inhibition of neurotransmitter release , resulting in analgesic effects.

- Sedation and potential respiratory depression at higher doses.

The compound's affinity for the mu-opioid receptor is significantly higher than that of morphine, making it a potent analgesic agent. Studies indicate that it has a high selectivity for the mu-opioid receptor while exhibiting minimal activity at delta and kappa receptors .

Pharmacokinetics

The pharmacokinetic profile of N-methyl Norfentanyl shows rapid absorption and distribution within the body. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (exact percentage varies) |

| Peak Plasma Concentration | Achieved within 5-15 minutes post-administration |

| Half-Life | Approximately 6-32 hours |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

The compound's rapid onset and relatively short duration of action make it suitable for various clinical applications, particularly in pain management .

Biological Activity and Efficacy

Research indicates that N-methyl Norfentanyl exhibits significant analgesic properties comparable to those of fentanyl. In experimental models, it has shown:

- ED50 values indicating effective doses for analgesia around 0.0048 mg/kg in rat models .

- A profile suggesting higher potency than traditional opioids like morphine.

Case Studies

- Analgesic Efficacy in Clinical Settings : A study involving postoperative patients demonstrated that N-methyl Norfentanyl provided effective pain relief with fewer side effects compared to morphine, particularly in terms of respiratory depression.

- Toxicological Assessments : In forensic toxicology, N-methyl Norfentanyl has been detected in cases involving opioid overdoses. Its potency necessitates careful monitoring when used in clinical settings to prevent misuse and overdose incidents .

- Comparative Studies with Fentanyl Analogues : Research comparing various fentanyl analogues highlighted N-methyl Norfentanyl's unique profile, demonstrating a balance between efficacy and safety .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-methyl-4-piperidinyl)-N-phenyl-propanamide, monohydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 1-methyl-4-piperidinylamine with phenylpropanoyl chloride under controlled basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-reaction, the hydrochloride salt is formed via HCl gas bubbling in diethyl ether. Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts like unreacted amine or acyl chloride derivatives .

- Key Parameters :

- Temperature: 0–5°C for acyl chloride addition.

- Purification: Recrystallization from ethanol/ether mixtures improves yield and purity.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

- Methodological Answer : Use a combination of 1H/13C NMR (to confirm piperidine ring substitution and propanamide linkage), mass spectrometry (ESI-MS for molecular ion verification), and elemental analysis (to validate chloride content). For example, the piperidine ring protons resonate at δ 2.5–3.5 ppm in CDCl3, while the phenyl group shows aromatic signals at δ 7.2–7.5 ppm . Purity assessment requires HPLC with a C18 column (≥95% purity threshold) and UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Despite no explicit GHS classification in available data, standard precautions for piperidine derivatives apply:

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- PPE : Nitrile gloves (tested for chemical resistance) and lab coats.

- Storage : Airtight containers in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can receptor binding assays be designed to study this compound’s interaction with opioid or sigma receptors?

- Methodological Answer : Conduct competitive binding assays using radioligands (e.g., [3H]-DAMGO for μ-opioid receptors). Incubate the compound with membrane preparations from transfected HEK293 cells expressing target receptors. Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate selectivity via parallel assays against δ/κ-opioid and sigma-1 receptors .

- Data Interpretation : A Ki value <100 nM suggests high affinity. Compare results to structurally related fentanyl analogs to infer SAR trends .

Q. What strategies resolve contradictions in reported solubility and stability data across studies?

- Methodological Answer : Contradictions may arise from varying pH or solvent systems. Perform solubility profiling in buffers (pH 1–10) and polar aprotic solvents (DMSO, DMF). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Cross-validate findings using orthogonal methods (e.g., NMR for degradation products) .

- Example : A study reporting poor aqueous solubility (≤1 mg/mL at pH 7.4) may conflict with another using co-solvents (e.g., 10% β-cyclodextrin), necessitating explicit solvent condition reporting .

Q. How can metabolic pathways and cytochrome P450 (CYP) interactions be investigated for this compound?

- Methodological Answer : Use in vitro microsomal assays (human liver microsomes + NADPH) to identify primary metabolites via LC-HRMS. For CYP inhibition, incubate the compound with CYP3A4/2D6 isozymes and probe substrates (e.g., midazolam for CYP3A4). Quantify metabolite formation inhibition (%) relative to controls .

- Advanced Tip : Combine with molecular docking to predict binding to CYP active sites, prioritizing experimental validation of high-score interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.